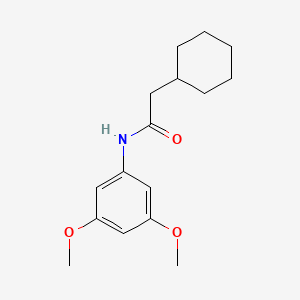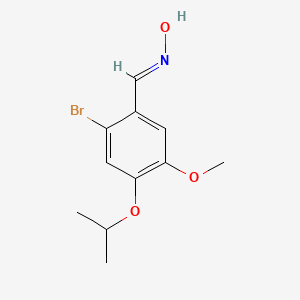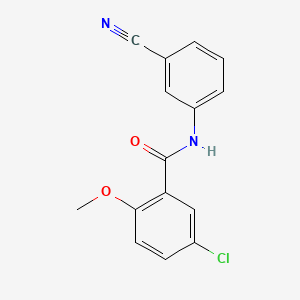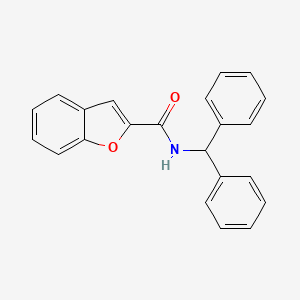![molecular formula C17H16ClNO3S B5721175 methyl 2-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5721175.png)
methyl 2-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate, also known as MCCP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MCCP is a thiol-containing compound that has been synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of methyl 2-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. This compound has also been shown to inhibit the activity of certain protein kinases that are involved in cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-cancer effects in various in vitro and in vivo studies. In animal studies, this compound has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the growth of cancer cells. This compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of methyl 2-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate for lab experiments is its thiol-containing structure, which makes it a useful building block for the synthesis of other compounds. This compound has also been shown to have low toxicity in animal studies, which makes it a potentially useful compound for further research. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on methyl 2-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate. One potential direction is to further explore its anti-inflammatory and anti-cancer properties in animal models and human studies. Another potential direction is to investigate its potential applications in the field of materials science, where its thiol-containing structure may be useful for the synthesis of new materials. Additionally, further research could be done to optimize the synthesis method for this compound and to develop new synthetic routes for the compound.
Synthesemethoden
The synthesis of methyl 2-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate involves a multi-step process that includes the reaction of 4-chlorobenzoyl chloride with 3-mercaptopropionic acid, followed by the reaction of the resulting compound with methyl anthranilate. The final product is obtained through the reaction of the intermediate compound with methyl iodide. This synthesis method has been optimized to produce high yields of this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 2-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate has been the subject of scientific research due to its potential applications in various fields. One of the main applications of this compound is in the field of organic synthesis, where it has been used as a thiol-containing building block for the synthesis of other compounds. This compound has also been studied for its potential applications in the field of medicine, where it has been shown to have anti-inflammatory and anti-cancer properties.
Eigenschaften
IUPAC Name |
methyl 2-[3-(4-chlorophenyl)sulfanylpropanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3S/c1-22-17(21)14-4-2-3-5-15(14)19-16(20)10-11-23-13-8-6-12(18)7-9-13/h2-9H,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSRSPOXKSOVAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(4-fluorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5721120.png)
![(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5721126.png)
![3-{[3-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5721138.png)

![4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5721160.png)


![1-(4-pyridinyl)ethanone O-{[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}oxime](/img/structure/B5721189.png)
![4-({[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5721196.png)
